molecular formula C10H10N2O3 B1402304 1-(methoxymethyl)-1H-indazole-5-carboxylic acid CAS No. 1404449-16-6

1-(methoxymethyl)-1H-indazole-5-carboxylic acid

Cat. No.: B1402304
CAS No.: 1404449-16-6
M. Wt: 206.2 g/mol
InChI Key: UKGXXBSQHBBRFN-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-indazole-5-carboxylic acid is a heterocyclic organic compound that features an indazole core structure Indazoles are known for their diverse biological activities and are often explored in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-1H-indazole-5-carboxylic acid typically involves the formation of the indazole ring followed by functional group modifications. One common method includes the cyclization of hydrazones with appropriate substituents to form the indazole core. The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride in the presence of a base. The carboxylic acid group can be introduced via oxidation reactions or through the use of carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of protecting groups to prevent unwanted side reactions and the application of catalytic methods to enhance reaction efficiency. The use of continuous flow reactors and green chemistry principles can also be employed to make the production process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts or esters, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Methoxymethyl)-1H-indazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indazole core can bind to enzymes or receptors, modulating their activity. The methoxymethyl and carboxylic acid groups can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(Methoxymethyl)-1H-indazole-5-carboxylic acid can be compared with other indazole derivatives and similar heterocyclic compounds:

    Similar Compounds: Other indazole derivatives like 1H-indazole-3-carboxylic acid and 1-methyl-1H-indazole-5-carboxylic acid share structural similarities but differ in their substituent groups.

Properties

IUPAC Name

1-(methoxymethyl)indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-6-12-9-3-2-7(10(13)14)4-8(9)5-11-12/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGXXBSQHBBRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C2=C(C=C(C=C2)C(=O)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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